molecular formula C15H12F3NO2 B1400537 Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate CAS No. 1251844-74-2

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate

Cat. No.: B1400537
CAS No.: 1251844-74-2
M. Wt: 295.26 g/mol
InChI Key: PUHUDMUSIHFMSR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate is an organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an isonicotinate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate
  • Methyl 2-(4-(trifluoromethyl)benzyl)benzoate

Uniqueness

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate is unique due to its specific combination of the trifluoromethyl group with the isonicotinate ester, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes .

Biological Activity

Methyl 2-(4-(trifluoromethyl)benzyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group, an isonicotinic acid moiety, and a trifluoromethyl-substituted benzyl group. The incorporation of trifluoromethyl groups enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.
  • Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively.

Antimicrobial Activity

Research indicates that derivatives of compounds containing trifluoromethyl groups, including isonicotinates, show promising antimicrobial properties. For instance, studies on similar compounds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurological disorders .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine0.50.1
This compoundTBDTBD

Antitubercular Activity

Compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis. For example, the hydrazine derivatives derived from similar scaffolds exhibited lower minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it has been shown to avoid cytostatic properties in HepG2 and MonoMac6 cell lines, suggesting a favorable safety profile for therapeutic applications .

Case Studies and Research Findings

  • Study on Trifluoromethyl Derivatives : A study investigated the biological activity of various trifluoromethyl-substituted compounds, revealing that those with isonicotinic frameworks exhibited significant antimicrobial and cytotoxic activities. The findings highlight the importance of structural modifications in enhancing biological efficacy .
  • NLRP3 Inflammasome Inhibition : Recent research has focused on the role of similar compounds in inhibiting the NLRP3 inflammasome, a critical component of the innate immune system. Compounds that share structural similarities with this compound have been identified as potential inhibitors of IL-1β release, which could be beneficial in treating inflammatory diseases .

Properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-13(9-11)8-10-2-4-12(5-3-10)15(16,17)18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUDMUSIHFMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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